molecular formula C10H17N7O7S B000013 Gonyautoxin V CAS No. 64296-25-9

Gonyautoxin V

Cat. No.: B000013
CAS No.: 64296-25-9
M. Wt: 379.35 g/mol
InChI Key: JKKCSFJSULZNDN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gonyautoxin V, also known as Gonyautoxin 5, primarily targets the α-subunit of the voltage-dependent sodium channels in the postsynaptic membrane . These channels play a crucial role in initiating action potentials after the synapse .

Mode of Action

As a neurotoxin, this compound interacts with its targets by binding with high affinity at site 1 of the α-subunit of the voltage-dependent sodium channels . This binding prevents the initiation of action potentials, thereby impeding nerve impulse propagation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal transmission pathway . By blocking the voltage-gated sodium channels, this compound disrupts the normal flow of sodium ions, which is essential for the generation and propagation of action potentials . This disruption can lead to various downstream effects, depending on the specific neurons and circuits involved.

Pharmacokinetics

It’s known that gonyautoxins are naturally produced by several marine dinoflagellates species . They can be ingested through consumption of mollusks contaminated by toxic algae, leading to a human illness called paralytic shellfish poisoning (PSP) .

Result of Action

The primary result of this compound’s action is the blockage of nerve impulse propagation . This blockage can lead to various effects, depending on the specific neurons and circuits involved. For example, in the context of pain management, the blockage of nerve impulses can lead to a significant reduction in pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the environment can affect its toxicity. The toxins are taken up by shellfish and undergo bioaccumulation . Furthermore, the presence of other substances in the environment, such as other toxins or drugs, can potentially interact with this compound and alter its effects.

Biochemical Analysis

Biochemical Properties

Gonyautoxin V plays a significant role in biochemical reactions. It is part of the group of saxitoxins, which have their structure based on the 2,6-diamino-4-methyl-pyrollo[1,2-c]-purin-10-ol skeleton . The different molecules only differ from each other by their substituents . This compound and gonyautoxin VI were identified respectively to be derivatives of saxitoxin and neosaxitoxin with a sulfonatocarbamoyl moiety .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to cause paralytic shellfish poisoning (PSP), which is a serious illness that can lead to muscle paralysis and even death . In addition, it has been found to have therapeutic applications, such as in the treatment of acute and chronic anal fissures .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reversible block of the voltage-gated sodium channels at the axonal level, impeding nerve impulse propagation . This results in a temporary paralysis of muscles .

Temporal Effects in Laboratory Settings

It is known that the toxin can cause immediate effects such as muscle paralysis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving total knee arthroplasty, all patients successfully responded to the pain control when this compound was locally infiltrated during the procedure .

Metabolic Pathways

It is known that this compound is a derivative of saxitoxin and neosaxitoxin .

Subcellular Localization

Given its role as a neurotoxin, it is likely that it interacts with nerve cells and other excitable cells in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin V involves several steps, starting from L-serine methyl ester. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The synthetic route is complex and requires precise control of reaction conditions to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Most research and applications rely on natural extraction from dinoflagellates or small-scale laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

Gonyautoxin V undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to maintain the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfonated derivatives, while reduction can yield less oxidized forms of the toxin .

Scientific Research Applications

Gonyautoxin V has several scientific research applications:

Comparison with Similar Compounds

Gonyautoxin V is part of the saxitoxin family, which includes several similar compounds:

This compound is unique due to its specific sulfonatocarbamoyl moiety, which influences its toxicity and interaction with biological targets .

Properties

IUPAC Name

(2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O7S/c11-6-14-5-4(3-24-8(18)16-25(21,22)23)13-7(12)17-2-1-9(19,20)10(5,17)15-6/h4-5,19-20H,1-3H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKCSFJSULZNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)NS(=O)(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N7O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64296-25-9
Record name Gonyautoxin V
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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